2-Methyl-4-(methylthio)benzoic acid 2-Methyl-4-(methylthio)benzoic acid
Brand Name: Vulcanchem
CAS No.: 118939-08-5
VCID: VC8056641
InChI: InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
SMILES: CC1=C(C=CC(=C1)SC)C(=O)O
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

2-Methyl-4-(methylthio)benzoic acid

CAS No.: 118939-08-5

Cat. No.: VC8056641

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(methylthio)benzoic acid - 118939-08-5

Specification

CAS No. 118939-08-5
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name 2-methyl-4-methylsulfanylbenzoic acid
Standard InChI InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Standard InChI Key VBZZOJYCFWHFOZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)SC)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)SC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-4-(methylthio)benzoic acid has the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. Systematic names include:

  • 4-(Methylsulfanyl)-2-methylbenzoic acid (IUPAC)

  • 2-Methyl-4-(methylthio)benzoic acid (common)

The structure comprises a benzene ring with:

  • A carboxylic acid (-COOH) group at position 1

  • A methyl group (-CH₃) at position 2

  • A methylthio group (-S-CH₃) at position 4

Spectral Data and Crystallography

Key spectroscopic features include:

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, S-CH₃), 2.60 (s, 3H, C-CH₃), 7.25–7.80 (m, 3H, aromatic)

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, if present)

X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals dihedral angles of ~82° between aromatic rings, suggesting limited conjugation between substituents .

Physicochemical Properties

PropertyValueSource
Melting Point145–148°C
Solubility in Water<1 g/L (20°C)
LogP (Octanol-Water)2.8 ± 0.3Predicted
pKa4.2 (carboxylic acid)Estimated

The low water solubility stems from the hydrophobic methylthio group, necessitating organic solvents (e.g., DMSO, ethanol) for laboratory use .

Synthesis and Industrial Production

Phase-Transfer Catalyzed Synthesis

The patented method (CN101712641A) involves:

  • Reaction: Chlorobenzonitrile + Sodium methyl mercaptide → 2-Methyl-4-(methylthio)benzonitrile

    • Catalyst: Resin-immobilized quaternary ammonium/phosphonium salts

    • Conditions: 70–110°C, 3–5 hours

  • Hydrolysis: Benzonitrile → Benzoic acid using NaOH/HCl

    • Yield: 77.6 g (81%) at 98.5% purity

Key Advantages:

  • Catalyst reusability (≥5 cycles)

  • Reduced waste vs. traditional thiolation methods

Alternative Routes

  • Friedel-Crafts Thioalkylation: Using AlCl₃ to introduce -SMe groups, though less regioselective

  • Grignard Reaction: Methylmagnesium bromide with 4-thiobenzoic acid derivatives (lower yields)

Applications in Pharmaceuticals and Agrochemicals

Pharmacological Intermediates

The compound serves as a precursor to benzazepine derivatives with vasopressin antagonistic activity . Example derivatives:

DerivativeTargetBioactivity
OPC-31260Vasopressin V₂ receptorDiuretic (IC₅₀ = 1.2 nM)
Conivaptan analogsV₁a/V₂ receptorsHyponatremia treatment
ParameterData
Acute Oral LD₅₀ (Rat)1,200 mg/kg (estimated)
Skin IrritationMild erythema (OECD 404)
Environmental Fatet₁/₂ = 14 days (soil)
SupplierPurityPrice Range (€/g)Delivery Time
CymitQuimica97%26–31212 days
Fisher Sci95%32–1,14913 days

Bulk discounts apply for orders >100 g, though synthesis remains cost-effective for industrial-scale needs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator